![molecular formula C14H14ClN3O B1526204 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea CAS No. 1275694-37-5](/img/structure/B1526204.png)
3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
Übersicht
Beschreibung
3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea, also known as 3-APMU or 3-Aminophenylmethylurea, is an organic compound that has been studied extensively in scientific research for its potential applications in the laboratory. 3-APMU has been used in a variety of experiments, ranging from biochemical and physiological studies to the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Clastogenicity and Sister-Chromatid Exchanges
Nitrosoureas, including compounds related to "3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea," have been studied for their clastogenicity and ability to induce sister-chromatid exchanges in Chinese hamster V79-E cells. These properties are crucial for understanding the mutagenic potential and the underlying mechanisms of action, which can contribute to cancer research and environmental toxicology (Thust, Mendel, Schwarz, & Warzok, 1980).
Anti-Cancer Agents
Symmetrical and non-symmetrical N,N'-diarylureas have shown potential as activators of eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation. This research points to the role of such compounds in developing targeted, non-toxic anti-cancer therapies, highlighting the potential therapeutic applications of urea derivatives (Denoyelle et al., 2012).
Cytokinin Activity in Plant Biology
Urea derivatives, including those structurally related to "3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea," have been explored for their cytokinin activity, which affects cell division and differentiation in plants. This research is significant for agricultural biotechnology, offering pathways to enhance crop yields and stress resistance (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Photodegradation and Environmental Stability
The photodegradation and hydrolysis of substituted ureas, including those similar to the compound of interest, have been studied in environmental contexts. This research helps understand how such compounds degrade in natural water bodies, contributing to environmental pollution control and pesticide management strategies (Gatidou & Iatrou, 2011).
Eigenschaften
IUPAC Name |
1-[(3-aminophenyl)methyl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-6-1-2-7-13(12)18-14(19)17-9-10-4-3-5-11(16)8-10/h1-8H,9,16H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLMRQOWAZSFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CC=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



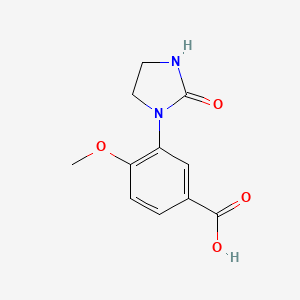
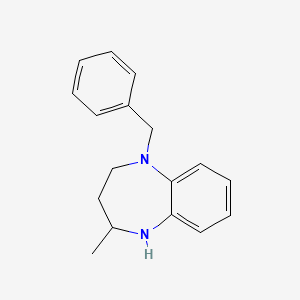
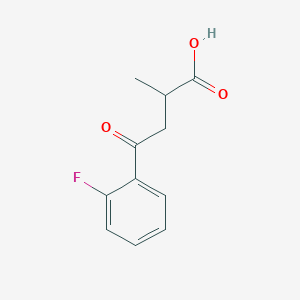
![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1526127.png)
amine hydrochloride](/img/structure/B1526130.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)
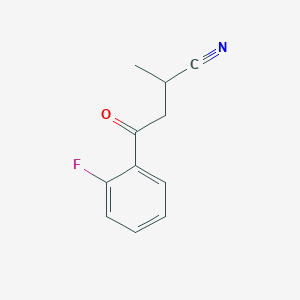
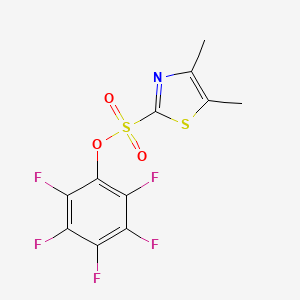
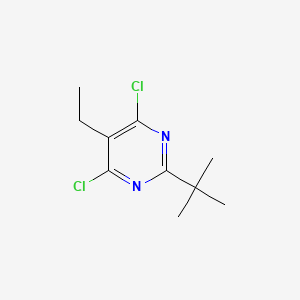
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)
![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)
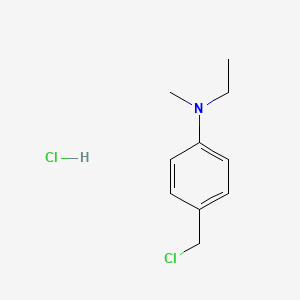
![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)